molecular formula C21H23FN2O4 B148847 Z-FA-FMK CAS No. 197855-65-5

Z-FA-FMK

カタログ番号: B148847
CAS番号: 197855-65-5
分子量: 386.4 g/mol
InChIキー: ASXVEBPEZMSPHB-PKHIMPSTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Z-Phe-DL-Ala-fluoromethylketone interacts with various enzymes and proteins. It inhibits cysteine proteases, including cathepsins B, L, and S, cruzain, and papain . It also selectively inhibits effector caspases 2, 3, 6, and 7 . These interactions are crucial for its role in biochemical reactions.

Cellular Effects

Z-Phe-DL-Ala-fluoromethylketone has significant effects on various types of cells and cellular processes. It has been shown to block the production of IL1-α, IL1-β, and TNF-α induced by LPS in macrophages by inhibiting NF-κB pathways . It also inhibits human T cell proliferation in vitro .

Molecular Mechanism

Z-Phe-DL-Ala-fluoromethylketone exerts its effects at the molecular level through several mechanisms. It binds tightly to the active site of the enzyme cathepsin B, forming a covalent bond that irreversibly blocks its proteolytic activity . It also inhibits the processing of caspase-8 and caspase-3 to their respective subunits in resting T cells stimulated through the Ag receptor .

Temporal Effects in Laboratory Settings

The effects of Z-Phe-DL-Ala-fluoromethylketone change over time in laboratory settings. It has been shown to prevent cells from entering and leaving the cell cycle

Dosage Effects in Animal Models

In animal models, the effects of Z-Phe-DL-Ala-fluoromethylketone vary with different dosages. For instance, it has been shown to significantly increase pneumococcal growth in both lungs and blood, compared with controls, in a mouse model of intranasal pneumococcal infection .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-FA-FMK involves the reaction of benzyloxycarbonyl-phenylalanine (Z-Phe) with DL-alanine (DL-Ala) and fluoromethyl ketone. The reaction typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The compound is usually stored in a desiccated form at low temperatures to maintain its stability .

化学反応の分析

Types of Reactions: Z-FA-FMK primarily undergoes substitution reactions due to the presence of the fluoromethyl ketone group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

類似化合物との比較

    Z-Val-Ala-Asp-fluoromethylketone: Another fluoromethyl ketone-based inhibitor that targets caspases.

    Z-Leu-Leu-Leu-fluoromethylketone: A similar compound that inhibits proteasome activity.

    Z-Ile-Glu-Thr-Asp-fluoromethylketone: Targets initiator caspases such as caspase-8 and -10.

Uniqueness: Z-FA-FMK is unique in its selective inhibition of effector caspases-2, -3, -6, and -7, while not affecting initiator caspases-8 and -10 . This selectivity makes it a valuable tool for studying specific pathways in apoptosis and protease activity .

生物活性

Z-FA-FMK is a synthetic peptide inhibitor that primarily targets cathepsins B and L, as well as effector caspases involved in apoptosis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for future research.

This compound selectively inhibits effector caspases, specifically caspases 2, 3, 6, and 7, while having little to no effect on initiator caspases such as caspases 8 and 10. The compound's mechanism involves covalent binding to the active site of these effector caspases, thereby blocking their activity in apoptotic pathways. This selectivity is crucial for its potential use in therapeutic contexts where modulation of apoptosis is desired without triggering excessive cell death.

Table 1: Inhibition Profile of this compound on Caspases

Caspase Effect of this compound Notes
Caspase 2InhibitedMost sensitive
Caspase 3InhibitedSignificant reduction in activity
Caspase 6Partially inhibitedLesser effect
Caspase 7InhibitedEffective inhibition
Caspase 8Not affectedInitiator caspase
Caspase 9Partially inhibitedAutoproteolytic cleavage unaffected
Caspase 10Not affectedInitiator caspase

Cancer Cell Apoptosis

In studies involving Jurkat T cells, this compound was shown to effectively block the induction of DEVDase activity (a marker for caspase activity), DNA fragmentation, and the externalization of phosphatidylserine—key indicators of apoptosis. When treated with retinoid-related molecules (RRMs), which induce apoptosis through the mitochondrial pathway, this compound demonstrated a significant reduction in apoptotic markers when compared to control groups .

The compound's ability to inhibit apoptosis induced by RRMs suggests its potential as a therapeutic agent in cancer treatments where controlled apoptosis is beneficial. For instance, this compound's selective inhibition was noted to significantly reduce cell death induced by paclitaxel and other chemotherapeutic agents .

Neuroprotective Effects

Recent investigations have also highlighted this compound's protective effects against mitochondrial dysfunction and neuropathy in models of spinal muscular atrophy (SMA). In vitro studies using patient-derived motor neurons showed that treatment with this compound mitigated mitochondrial impairment and improved cell viability . In vivo experiments further indicated that this compound administration led to enhanced survival rates and recovery in SMA animal models compared to standard treatments.

Antiviral Activity

Emerging research has explored the antiviral potential of this compound against SARS-CoV-2. A study demonstrated that this compound exhibited potent antiviral effects in vitro against various strains of the virus, with effective concentrations (EC50) ranging from 0.55 to 2.41 µM. In vivo results showed that mice treated with this compound had improved survival rates and recovery times compared to those treated with established antiviral drugs like nirmatrelvir and molnupiravir . This host-targeting mechanism may reduce the risk of developing drug resistance.

Case Studies

  • Cancer Treatment : A study involving human cancer cell lines revealed that this compound effectively reduced apoptosis markers when combined with chemotherapeutic agents like paclitaxel. The protective effect against drug-induced apoptosis suggests its potential role as an adjunct therapy in cancer treatment.
  • Spinal Muscular Atrophy : In animal models of SMA, this compound administration resulted in a significant reduction in motor neuron degeneration and improved functional outcomes compared to untreated controls.
  • COVID-19 Research : The antiviral efficacy observed in vitro against SARS-CoV-2 positions this compound as a candidate for further clinical evaluation, particularly due to its unique mechanism that targets host proteases rather than viral components.

特性

IUPAC Name

benzyl N-[(2S)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXVEBPEZMSPHB-PKHIMPSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Record name Z-FA-FMK
Source Wikipedia
URL https://en.wikipedia.org/wiki/Z-FA-FMK
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336087
Record name Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197855-65-5
Record name MDL-201053, (DL-alanine)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197855655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDL-201053, (DL-ALANINE)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34O3P3306Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-FA-FMK
Reactant of Route 2
Reactant of Route 2
Z-FA-FMK
Reactant of Route 3
Z-FA-FMK
Reactant of Route 4
Reactant of Route 4
Z-FA-FMK
Reactant of Route 5
Reactant of Route 5
Z-FA-FMK
Reactant of Route 6
Reactant of Route 6
Z-FA-FMK

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。